N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride
Overview
Description
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride is a chemical compound with the molecular formula C5H7ClF3NO and a molecular weight of 189.56 g/mol . This compound is characterized by the presence of a carbamoyl chloride group attached to a trifluoropropyl chain, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3,3,3-trifluoropropylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-(3,3,3-trifluoropropyl)carbamic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under anhydrous conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the nature of the nucleophile. For example, reaction with an amine can yield a urea derivative, while reaction with an alcohol can produce a carbamate .
Scientific Research Applications
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the development of novel therapeutic agents and drug delivery systems.
Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbon in the carbamoyl chloride group is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of a wide range of chemical compounds .
Comparison with Similar Compounds
Similar Compounds
N-methylcarbamoyl chloride: Lacks the trifluoropropyl group, making it less reactive in certain reactions.
3,3,3-trifluoropropylamine: Contains the trifluoropropyl group but lacks the carbamoyl chloride functionality.
Uniqueness
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride is unique due to the presence of both the trifluoropropyl group and the carbamoyl chloride group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c1-10(4(6)11)3-2-5(7,8)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOPNYHATJFVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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